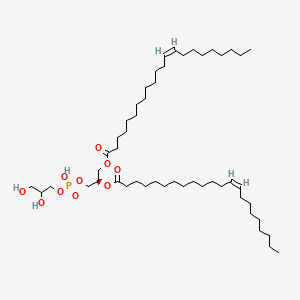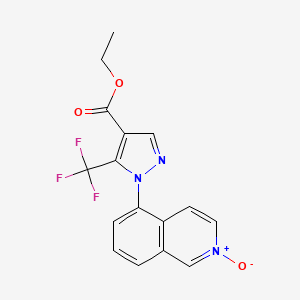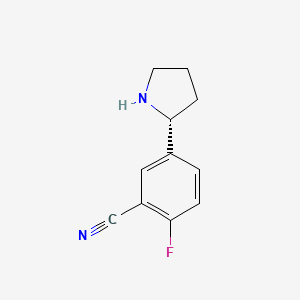
(R)-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a fluorine atom, a pyrrolidine ring, and a benzonitrile group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile: Lacks the ®-configuration, which may result in different biological activities.
2-Fluoro-5-(pyrrolidin-2-yl)benzamide: Similar structure but with an amide group instead of a nitrile group.
2-Fluoro-5-(pyrrolidin-2-yl)benzaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
Uniqueness
®-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-fluoro-5-[(2R)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h3-4,6,11,14H,1-2,5H2/t11-/m1/s1 |
InChI Key |
NRPQWARJGFSWFF-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)F)C#N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


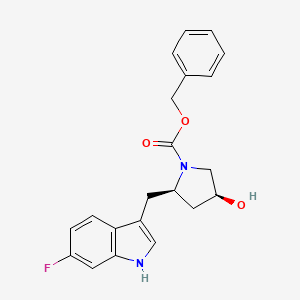
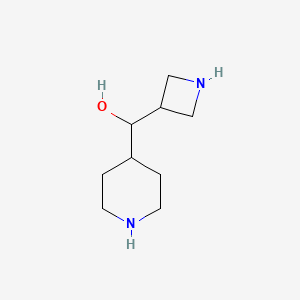
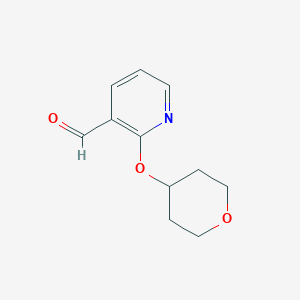
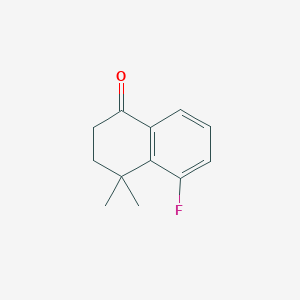
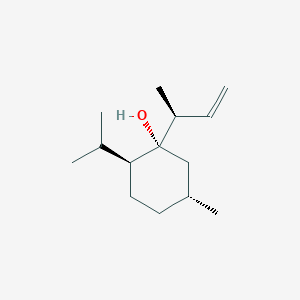
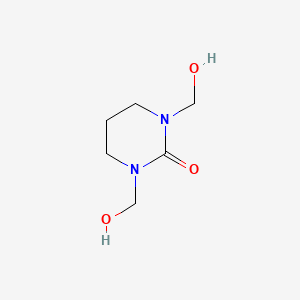

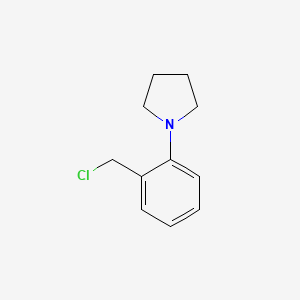
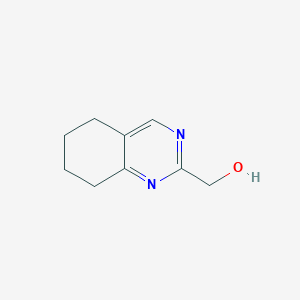
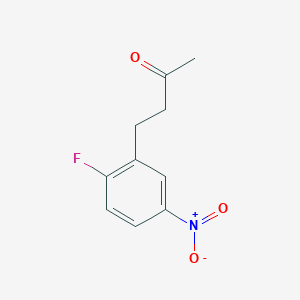
![Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12983664.png)
